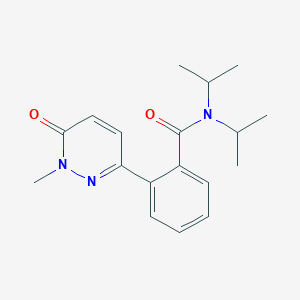

![molecular formula C18H22N2O3S B5550267 N-[4-羟基-3-(1-哌啶基甲基)苯基]苯磺酰胺](/img/structure/B5550267.png)

N-[4-羟基-3-(1-哌啶基甲基)苯基]苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including compounds similar to N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide, involves complex chemical reactions designed to introduce specific functional groups that contribute to their biological activity. For example, the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors demonstrate the intricate synthesis routes used to obtain high-affinity inhibitors for specific enzymes (Röver et al., 1997).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide compounds, including the one , is characterized by a benzenesulfonamide core with various substituents that enhance their pharmacological activity. Crystal structure and density functional theory (DFT) studies provide insights into the optimized structures, molecular electrostatic potential, and leading molecular orbital, which are crucial for understanding the compound's interaction with biological targets (Xiao et al., 2022).

Chemical Reactions and Properties

Benzenesulfonamide derivatives undergo various chemical reactions that modify their structure and enhance their biological properties. These reactions include substitutions at the nitrogen atom, which can significantly affect their mechanism of action as inhibitors or antagonists for different enzymes or receptors. The synthesis of these compounds often involves the introduction of piperidine or similar heterocycles, which are pivotal in determining the compound's pharmacological profile (Khalid et al., 2014).

科学研究应用

认知增强特性

一项研究重点关注 SB-399885,一种与 N-[4-羟基-3-(1-哌啶基甲基)苯基]苯磺酰胺相关的化合物,强调了其作为认知增强剂的潜力。SB-399885 是一种有效的、选择性的 5-HT6 受体拮抗剂,在年老的鼠模型中表现出认知增强特性,表明其在治疗以认知缺陷为特征的疾病(如阿尔茨海默病和精神分裂症)中具有效用 (Hirst 等人,2006)。

碳酸酐酶抑制作用

一些研究探索了苯磺酰胺衍生物的碳酸酐酶抑制作用。例如,含有柔性三唑部分的化合物已被证明是高效的碳酸酐酶抑制剂,在青光眼的动物模型中表现出显着的降低眼压活性 (Nocentini 等人,2016)。另一项研究开发了 N-(4-苯氧基苯基)苯磺酰胺衍生物作为新型非甾体孕酮受体拮抗剂,强调了其在治疗子宫肌瘤和子宫内膜异位症等疾病中的潜力 (Yamada 等人,2016)。

抗惊厥作用和抗转移活性

对苯磺酰胺的进一步研究揭示了它们在抗惊厥治疗和癌症治疗中的潜力。例如,一项关于苯磺酰胺衍生物的研究证明了其对人碳酸酐酶的有效抑制作用和在动物模型中的有效抗惊厥活性,表明它们作为癫痫的新型治疗剂的潜力 (Mishra 等人,2017)。此外,发现尿素取代的苯磺酰胺对碳酸酐酶 IX 具有有效的抑制作用,并在乳腺癌转移模型中显示出抗转移活性,为抗癌药物的开发提供了有希望的方向 (Pacchiano 等人,2011)。

安全和危害

“N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide” is classified under GHS07 for safety. The hazard statements include H315 (causes skin irritation), H317 (may cause an allergic skin reaction), and H319 (causes serious eye irritation). Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash thoroughly after handling), P272 (contaminated work clothing should not be allowed out of the workplace), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

未来方向

As for future directions, more research is needed to fully understand the potential applications of “N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide”, especially in the field of medicine. Its potential as an anticancer and antimicrobial agent via carbonic anhydrase IX inhibition is particularly interesting .

属性

IUPAC Name |

N-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c21-18-10-9-16(13-15(18)14-20-11-5-2-6-12-20)19-24(22,23)17-7-3-1-4-8-17/h1,3-4,7-10,13,19,21H,2,5-6,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDWBGNWIWSVKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Hydroxy-3-piperidin-1-ylmethyl-phenyl)-benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5550184.png)

![2-[2-(1,9-dioxaspiro[5.5]undec-4-ylamino)ethyl]-6-phenylpyridazin-3(2H)-one](/img/structure/B5550196.png)

![7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5550243.png)

![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5550245.png)

![N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5550250.png)

![3-{[(2,1,3-benzothiadiazol-5-ylmethyl)(methyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5550263.png)

![3-ethyl-5-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5550273.png)

![2,6-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5550284.png)

![2-(3-methoxypropyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550290.png)